molecular formula C21H17FN4O2S B2633622 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide CAS No. 688355-61-5

2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2633622
CAS No.: 688355-61-5
M. Wt: 408.45
InChI Key: SMVOXHAUFQJHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide is a synthetic small molecule research compound designed around the 4-anilinoquinazoline pharmacophore, a structure well-established for its potent inhibition of tyrosine kinase activity (source) . This compound is of significant interest in basic oncological research for probing signal transduction mechanisms, particularly those mediated by the Epidermal Growth Factor Receptor (EGFR) family. Its molecular design, which includes a 4-fluoroaniline group at the 4-position and a unique furfuryl-thioacetamide side chain at the 2-position, is intended to enhance binding affinity and selectivity towards specific kinase conformations or mutant variants. Researchers utilize this compound as a chemical tool to investigate the downstream consequences of EGFR pathway inhibition on cell proliferation, apoptosis, and migration in vitro. The furan-methyl moiety may also influence the compound's physicochemical properties, making it a candidate for structure-activity relationship (SAR) studies aimed at developing novel targeted therapies. This reagent is strictly for use in laboratory research to further the understanding of cellular signaling networks and their role in disease pathogenesis.

Properties

IUPAC Name

2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c22-14-7-9-15(10-8-14)24-20-17-5-1-2-6-18(17)25-21(26-20)29-13-19(27)23-12-16-4-3-11-28-16/h1-11H,12-13H2,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVOXHAUFQJHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)NCC3=CC=CO3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through an Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates.

    Introduction of the Fluoroaniline Group: The fluoroaniline group is introduced through a nucleophilic aromatic substitution reaction, where 4-fluoroaniline reacts with the quinazoline intermediate.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the quinazoline intermediate with a thiol reagent under appropriate conditions.

    Attachment of the Furan-2-ylmethyl Group: The final step involves the attachment of the furan-2-ylmethyl group to the acetamide moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazoline core, potentially leading to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoroaniline and furan moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate under anhydrous conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various kinases, potentially inhibiting their activity and leading to downstream effects on cellular signaling pathways . The fluoroaniline and furan moieties may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Substituent Variations on the Quinazoline Ring

  • 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS 477329-16-1): This compound shares the quinazoline-sulfanyl-acetamide backbone but replaces the 4-fluoroanilino group with a 4-chlorophenyl substituent.
  • 2-[3-[(4-Fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (CAS 871493-35-5): Here, the 4-fluoroanilino group is replaced with a 4-fluorobenzyl substituent, and the furan-2-ylmethyl is substituted with a tetrahydrofuran-derived group.

Functional Group Comparisons

  • Sulfamoyl vs. Acetamide Termini :
    In compound 8 from (N-(6-nitrobenzo[d]thiazol-2-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide), the acetamide terminus is replaced with a sulfamoyl group. This change introduces hydrogen-bonding capacity, which may enhance target affinity but reduce metabolic stability .

Non-Quinazoline Analogues with Sulfanyl-Acetamide Moieties

Triazole Derivatives

Compounds such as 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (–10) replace the quinazoline core with a 1,2,4-triazole ring. These derivatives exhibit anti-exudative activity (AEA) comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses. The furan-2-yl group in both the target compound and these triazole derivatives suggests a role in modulating anti-inflammatory activity via π-π stacking or hydrophobic interactions .

Thiazole and Imidazole Derivatives

  • N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (): This compound replaces the quinazoline with a thiazole ring and introduces a morpholino group. The morpholino moiety enhances solubility (logS ≈ -3.1) compared to the furan-2-ylmethyl group (logS ≈ -4.2), which may influence bioavailability .

Anti-Exudative and Anti-Inflammatory Activity

  • The target compound’s furan-2-ylmethyl group aligns structurally with 3.1–3.21 in , where similar substituents conferred 20–35% reduction in edema in rat models, comparable to diclofenac.
  • SirReal2 (), a pyrimidine-sulfanyl-acetamide, inhibits SIRT2 with an IC50 of 140 nM. The quinazoline-based target compound may exhibit analogous enzyme inhibition, though this remains speculative without direct data .

Antimicrobial Potential

Compounds like N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl)acetamide () demonstrate biofilm inhibition, suggesting the furan-2-ylmethyl group may enhance penetration of bacterial membranes. The target compound’s quinazoline core could synergize this effect via topoisomerase inhibition .

Elemental Analysis and Purity

  • The target compound’s calculated elemental composition (e.g., C, H, N) can be inferred from analogues in , where deviations <0.5% indicate high purity. For example, compound 8 in showed C: 46.30% (found) vs. 46.62% (calcd), suggesting synthetic reliability .

Biological Activity

Overview

The compound 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a quinazoline core, a fluorophenyl group, and a sulfanylacetamide moiety. These components contribute to its potential therapeutic applications, particularly in oncology and inflammation.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. The quinazoline core is known for its role as a kinase inhibitor, which can modulate cell signaling pathways critical for cancer progression. The presence of the fluorine atom in the fluorophenyl group enhances the compound's electronic properties, potentially improving its binding affinity to target proteins.

Potential Mechanisms Include:

  • Kinase Inhibition : The compound may inhibit tyrosine kinases, which are crucial in regulating cell growth and differentiation.
  • Enzyme Interaction : It may interact with various enzymes involved in metabolic pathways, affecting cellular proliferation and survival.

Anticancer Properties

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including HEPG2 (liver), HCT116 (colon), and MCF7 (breast) cancer cells.

A study evaluating related quinazoline derivatives reported:

  • IC50 Values : Compounds exhibited IC50 values ranging from 8 to 101 nM/mL against HEPG2 cells.
  • EGFR Inhibition : Some derivatives demonstrated inhibitory activity against the epidermal growth factor receptor (EGFR), with percentages ranging from 53% to 84% inhibition at specific concentrations .

Anti-inflammatory Effects

In addition to anticancer activity, quinazoline derivatives have been studied for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, contributing to their therapeutic potential in conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

  • Cytotoxicity Assay :
    • Objective : To evaluate the cytotoxic effects of the compound on cancer cell lines.
    • Method : Sulforhodamine B assay was utilized to determine cell viability.
    • Results : High potency was observed against HEPG2 cells with an IC50 value of approximately 8 nM/mL.
  • Kinase Inhibition Study :
    • Objective : To assess the inhibitory effects on EGFR.
    • Method : Molecular docking studies were performed to predict binding interactions.
    • Results : The compound showed promising binding affinity to the ATP-binding site of EGFR, indicating potential as a targeted therapy for cancers driven by EGFR signaling.

Data Summary Table

Biological ActivityTarget Cell LineIC50 (nM/mL)Inhibition (%)
AnticancerHEPG28N/A
AnticancerHCT11649N/A
AnticancerMCF763N/A
EGFR InhibitionN/AN/A84%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.